6-O-Methyl Mycophenolic Acid Methyl Ester-d9
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Overview
Description
6-O-Methyl Mycophenolic Acid Methyl Ester-d9 is a stable isotope-labeled compound derived from mycophenolic acid. This compound is used primarily in analytical method development, method validation, and quality control applications for abbreviated new drug applications and commercial production of mycophenolic acid .
Preparation Methods
The synthesis of 6-O-Methyl Mycophenolic Acid Methyl Ester-d9 involves several steps, starting from mycophenolic acid. The key steps include methylation and esterification reactions. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high purity and yield .
Chemical Reactions Analysis
6-O-Methyl Mycophenolic Acid Methyl Ester-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
6-O-Methyl Mycophenolic Acid Methyl Ester-d9 has a wide range of scientific research applications:
Chemistry: It is used in the development and validation of analytical methods.
Biology: The compound is utilized in studies involving cellular pathways and molecular interactions.
Industry: The compound is used in quality control and production processes for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-O-Methyl Mycophenolic Acid Methyl Ester-d9 involves its interaction with specific molecular targets and pathways. It primarily inhibits the replication of certain viruses by blocking key steps in their infection process. The compound activates the cellular Akt-mTOR-S6K pathway, which plays a crucial role in inhibiting viral replication .
Comparison with Similar Compounds
6-O-Methyl Mycophenolic Acid Methyl Ester-d9 is unique due to its stable isotope labeling, which enhances its utility in analytical and research applications. Similar compounds include:
Mycophenolic Acid: The parent compound used in immunosuppressive therapy.
Mycophenolic Acid Methyl Ester: A derivative with similar applications but without isotope labeling.
Other Isotope-Labeled Mycophenolic Acid Derivatives: These compounds share similar properties but may differ in their specific labeling and applications.
Properties
Molecular Formula |
C19H24O5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
trideuteriomethyl (E)-4-methyl-6-[7-methyl-3-oxo-6-(trideuteriomethoxy)-4-(trideuteriomethyl)-1H-2-benzofuran-5-yl]hex-4-enoate |
InChI |
InChI=1S/C19H24O5/c1-11(7-9-16(20)22-4)6-8-14-12(2)17-15(10-24-19(17)21)13(3)18(14)23-5/h6H,7-10H2,1-5H3/b11-6+/i2D3,4D3,5D3 |
InChI Key |
GSCOBKMPTPIJRW-AQBQZEBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C(=C(C(=C1C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])C)COC2=O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)C |
Origin of Product |
United States |
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